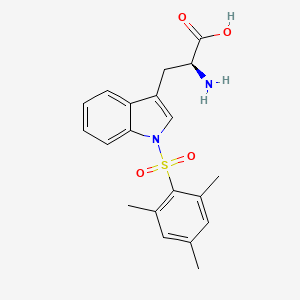

N-Mesitylenesulfonyltryptophan

Description

Structure

3D Structure

Properties

CAS No. |

92916-45-5 |

|---|---|

Molecular Formula |

C20H22N2O4S |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(2S)-2-amino-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid |

InChI |

InChI=1S/C20H22N2O4S/c1-12-8-13(2)19(14(3)9-12)27(25,26)22-11-15(10-17(21)20(23)24)16-6-4-5-7-18(16)22/h4-9,11,17H,10,21H2,1-3H3,(H,23,24)/t17-/m0/s1 |

InChI Key |

MWHQGVQXBUBVGZ-KRWDZBQOSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)N)C |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)N)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)N)C |

Synonyms |

2-amino-3-((N-2,4,6-trimethylbenzenesulfonyl)indole)propionic acid Mts-tryptophan N-mesitylenesulfonyltryptophan |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to N-Mesitylenesulfonyltryptophan

The synthesis of this compound can be achieved through several methodologies, each with its own advantages depending on the desired scale, purity, and application. These methods range from classical solution-phase chemistry to more modern solid-phase techniques, often employed in the context of peptide synthesis.

Mesitylenesulfonylation Strategies of Tryptophan

The most direct route to this compound involves the reaction of L-tryptophan with mesitylenesulfonyl chloride. This reaction is a type of sulfonylation, typically carried out under conditions that facilitate the formation of a sulfonamide bond at the α-amino group of the tryptophan.

The reaction is generally performed in a basic aqueous or mixed solvent system, a variation of the Schotten-Baumann reaction conditions. A base is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction and to deprotonate the amino group of the tryptophan, thereby increasing its nucleophilicity. The choice of base and solvent can influence the reaction's yield and purity. The bulky mesitylene (B46885) group on the sulfonyl chloride provides steric hindrance, which can affect the reaction kinetics.

Table 1: Representative Conditions for Mesitylenesulfonylation of L-Tryptophan

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | L-Tryptophan, Mesitylenesulfonyl Chloride | Formation of the sulfonamide bond |

| Solvent | Aqueous sodium bicarbonate, Dioxane/water, Acetone/water | To dissolve reactants and provide a basic medium |

| Base | Sodium bicarbonate, Sodium hydroxide, Triethylamine | To neutralize HCl byproduct and deprotonate the amine |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions |

| Workup | Acidification, Extraction, Crystallization | To isolate and purify the this compound product |

Solid-Phase Synthesis Applications and Adaptations

In the context of solid-phase peptide synthesis (SPPS), this compound is typically used as a pre-synthesized building block nih.govsigmaaldrich.com. The general principle of SPPS involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin sigmaaldrich.comub.edu.

The process begins with the C-terminal amino acid being anchored to the resin. Following this, a cycle of deprotection of the N-α-protecting group and coupling of the next N-α-protected amino acid is repeated until the desired peptide sequence is assembled peptide.com. N-Mesitylenesulfonyl-L-tryptophan can be incorporated at any desired position in the peptide sequence. The coupling reaction is facilitated by activating agents that convert the carboxylic acid of the incoming amino acid into a more reactive species, enabling the formation of a peptide bond with the deprotected N-terminus of the resin-bound peptide nih.gov.

The use of this compound in SPPS offers the advantage of having the amine protected by a group that can be stable to the conditions used for the removal of other protecting groups, allowing for orthogonal protection strategies peptide.com.

Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable method, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support ub.edu. In this approach, this compound would be coupled with another amino acid or a peptide fragment in solution.

The coupling process in solution-phase synthesis also requires the use of activating agents to form the peptide bond. After each coupling step, the resulting dipeptide or larger peptide fragment must be isolated and purified before proceeding to the next step, which typically involves the selective deprotection of either the N-terminus or the C-terminus to allow for further chain elongation.

Functional Group Interconversions and Derivatization Strategies

Once this compound has been synthesized, its structure can be further modified to create a variety of derivatives with potentially new biological activities or properties. A key site for such modifications is the indole (B1671886) ring of the tryptophan side chain.

Modifications at the Indole Nitrogen

The indole nitrogen (N1 position) of the tryptophan side chain in an N-α-protected tryptophan derivative is a nucleophilic center that can participate in various chemical reactions. These modifications can introduce new functional groups, alter the electronic properties of the indole ring, and create novel molecular scaffolds.

Alkylation: The indole nitrogen can be alkylated using various alkylating agents. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion scilit.comthieme-connect.comdntb.gov.ua. This method allows for the introduction of a wide range of alkyl groups, providing access to diversely substituted tryptophan derivatives that can be incorporated into peptides scilit.comthieme-connect.comdntb.gov.ua.

Arylation: N-arylation of the indole ring can be achieved through copper-promoted cross-coupling reactions researchgate.netresearchgate.netmdpi.com. These methods often use triarylbismuthines or aryl halides as the arylating agents and are catalyzed by copper(II) salts researchgate.netresearchgate.net. This reaction is tolerant of various functional groups and preserves the stereochemistry of the amino acid, making it suitable for modifying tryptophan residues in peptides researchgate.net.

Table 2: Strategies for Modification at the Indole Nitrogen of N-α-Protected Tryptophan

| Modification Type | Reagents and Conditions | Functional Group Introduced | Reference(s) |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH) in an organic solvent (e.g., DMF) | Alkyl group | scilit.comthieme-connect.comdntb.gov.ua |

| N-Arylation | Triarylbismuthine, Copper(II) acetate, Base (e.g., Pyridine) in CH₂Cl₂ | Aryl group | researchgate.netresearchgate.net |

| Photocatalytic Alkylation | α-bromo-carbonyl compound, Photocatalyst (e.g., Iridium complex), Base, Visible light | Carbonyl-containing alkyl group | rsc.org |

These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of novel amino acid derivatives for applications in medicinal chemistry and materials science.

Carboxyl Group Modifications

The carboxylic acid moiety of this compound is a primary site for chemical modification, allowing for the formation of esters, amides, and other derivatives. These transformations are fundamental in peptide synthesis and the development of related compounds.

One of the most significant modifications of the carboxyl group is the formation of an amide bond, a cornerstone of peptide synthesis . In this process, the carboxyl group of this compound is activated to facilitate its reaction with the amino group of another amino acid or peptide. This activation can be achieved through various coupling reagents. Common classes of these reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

For instance, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgamericanpeptidesociety.org This intermediate is then susceptible to nucleophilic attack by an amino group, leading to the formation of the peptide bond. wikipedia.org To enhance the efficiency of the coupling and minimize the risk of racemization at the chiral center of the tryptophan residue, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often employed. americanpeptidesociety.orgbachem.com

Phosphonium-based reagents, such as Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), represent another class of effective coupling agents. bachem.comnih.gov These reagents convert the carboxylic acid into a reactive ester in situ, which then readily reacts with an amine.

The general scheme for peptide coupling involving this compound can be represented as follows:

Activation Step: The carboxyl group of this compound reacts with a coupling reagent.

Coupling Step: The activated carboxyl group reacts with the amino group of a second amino acid to form a new peptide bond.

| Coupling Reagent Class | Example Reagent(s) | Additive(s) | General Purpose |

| Carbodiimides | DCC, DIC | HOBt, OxymaPure® | Formation of an O-acylisourea intermediate for reaction with an amine. |

| Phosphonium Salts | BOP, PyBOP | - | In situ formation of a reactive ester for amide bond formation. |

| Aminium/Uronium Salts | HBTU, HATU | HOAt | Similar to phosphonium salts, promoting rapid and efficient coupling. |

Beyond amide bond formation, the carboxyl group can also undergo esterification . This can be achieved by reacting this compound with an alcohol under acidic conditions or by using specific esterification reagents. For tryptophan and its derivatives, methods that avoid strongly acidic conditions are often preferred to prevent degradation of the indole side chain. sci-hub.se Reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of an alcohol and a base can facilitate ester formation.

Alpha-Amino Group Reactivity

The introduction of the mesitylenesulfonyl group to the alpha-amino group of tryptophan fundamentally alters its reactivity. The nitrogen atom is no longer a primary amine but is part of a sulfonamide linkage. A key characteristic of the sulfonamide group is the acidity of the proton attached to the nitrogen atom.

The electron-withdrawing nature of the sulfonyl group, combined with the aromatic mesitylene ring, makes the N-H bond significantly acidic. Consequently, in the presence of a suitable base, the sulfonamide can be deprotonated to form a sulfonamidate anion. This deprotonation is a primary aspect of the alpha-amino group's reactivity in its N-sulfonylated form. The stability of the resulting anion allows for subsequent reactions, such as alkylation.

N-Alkylation of the sulfonamide nitrogen can be achieved by treating the deprotonated this compound with an alkylating agent, such as an alkyl halide. The general steps for this transformation are:

Deprotonation: Reaction with a base (e.g., sodium hydride, potassium carbonate) to generate the sulfonamidate anion.

Alkylation: Nucleophilic attack of the anion on an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a new N-C bond.

This reactivity is in stark contrast to the nucleophilic character of a free alpha-amino group. The sulfonylation effectively "protects" the amino group from typical amine reactions while introducing the potential for N-alkylation under basic conditions.

| Reaction | Reagents | Product | Key Feature |

| Deprotonation | Base (e.g., NaH, K₂CO₃) | Sulfonamidate anion | Formation of an anion due to the acidity of the sulfonamide N-H. |

| N-Alkylation | 1. Base 2. Alkyl halide (R-X) | N-alkylated sulfonamide | Introduction of an alkyl group onto the sulfonamide nitrogen. |

Reaction Mechanisms and Kinetic Studies in Synthesis

The synthesis of this compound typically proceeds via the reaction of tryptophan with mesitylenesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

The generally accepted reaction mechanism involves the nucleophilic attack of the nitrogen atom of the tryptophan's alpha-amino group on the electrophilic sulfur atom of mesitylenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

The proposed mechanism proceeds through the following steps:

The lone pair of electrons on the nitrogen atom of the tryptophan amino group acts as a nucleophile, attacking the sulfur atom of mesitylenesulfonyl chloride.

This attack leads to the formation of a tetrahedral intermediate.

The intermediate then collapses, expelling the chloride ion as a leaving group.

The base present in the reaction mixture removes the proton from the nitrogen atom, forming the sulfonamide and neutralizing the generated HCl.

The bulky nature of the mesitylene group on the sulfonyl chloride can influence the rate of this reaction. Steric hindrance may slow the approach of the tryptophan nucleophile. However, the mesitylene group's electron-donating methyl groups can also slightly modulate the electrophilicity of the sulfur atom.

While specific kinetic studies on the synthesis of this compound are not widely available in the literature, kinetic data from related reactions, such as the reaction of amino acids with other sulfonylating agents like trinitrobenzenesulfonic acid, have been reported. These studies generally show that the reaction is first-order with respect to both the amino acid and the sulfonylating agent. nih.govnih.gov The rate of the reaction is also dependent on the pH of the medium, as the protonation state of the amino group affects its nucleophilicity. nih.gov For the sulfonylation of tryptophan, the non-protonated amino group is the reactive species.

Kinetic investigations into the oxidation of amino acids by related N-halo-sulfonamide compounds have also been conducted, providing insights into the reactivity of the sulfonamide linkage under different conditions, though this is not directly related to the synthesis of the parent compound. ias.ac.in

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Analysis for Structural Assignments in Research Contexts

Spectroscopic techniques are fundamental in confirming the chemical identity and exploring the conformational landscape of N-Mesitylenesulfonyltryptophan. Each method offers a unique window into the molecule's structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state conformation of complex molecules like this compound. nih.gov By analyzing various NMR parameters, researchers can map the spatial arrangement of atoms and determine the preferred orientations of the molecule's flexible components.

For amino acid derivatives, the conformation of the side chain is of particular interest. In this compound, the key dihedral angles, χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1), define the orientation of the indole (B1671886) ring relative to the amino acid backbone. The populations of different conformers (rotamers) can be assessed through the analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effects (NOEs). rsc.org For instance, the coupling constants between the α-proton and the β-protons (³Jαβ) are directly related to the χ1 dihedral angle. Two-dimensional NMR experiments, such as ROESY, can detect through-space proximity between protons, providing distance constraints that help build a three-dimensional model of the dominant solution-state structure. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound Data is illustrative and based on typical values for tryptophan and mesitylene (B46885) derivatives.

| Moiety | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Tryptophan | α-H | 4.0 - 4.5 | 55 - 60 |

| β-H | 3.0 - 3.5 | 27 - 33 | |

| Indole N-H | 10.0 - 11.5 | - | |

| Indole Aromatic-H | 7.0 - 8.0 | 110 - 138 | |

| Carboxyl O-H | 11.0 - 13.0 | 170 - 175 | |

| Mesitylene | Aromatic-H | 6.8 - 7.0 | 128 - 132 |

| Methyl-H | 2.2 - 2.5 (ortho), 2.1 - 2.3 (para) | 19 - 22 | |

| Aromatic-C (ipso) | - | 135 - 142 |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a molecular fingerprint, providing confirmation of functional groups and insights into bonding environments. youtube.com These methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the molecule's polarizability. youtube.comyoutube.com

For this compound, characteristic vibrational bands can be assigned to its distinct functional groups. The presence and nature of hydrogen bonding can be inferred from shifts in the stretching frequencies of the N-H (sulfonamide) and O-H (carboxylic acid) bonds. Broadening and a shift to lower wavenumbers for the O-H stretch, for example, is a classic indicator of hydrogen bond formation.

Table 2: Principal Vibrational Modes and Expected Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Detection Method |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) | IR |

| N-H Stretch | Sulfonamide / Indole | 3400 - 3200 | IR |

| C-H Stretch | Aromatic / Alkyl | 3100 - 2850 | IR, Raman |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | IR |

| C=C Stretch | Aromatic Rings | 1620 - 1450 | IR, Raman |

| S=O Asymmetric Stretch | Sulfonyl | 1370 - 1330 | IR |

| S=O Symmetric Stretch | Sulfonyl | 1180 - 1160 | IR |

Mass Spectrometry for Elucidating Reaction Pathways and Isomeric Distinctions

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

In research contexts, MS is invaluable for monitoring chemical reactions and identifying intermediates. digitellinc.com Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, which can help elucidate reaction pathways or distinguish between isomers that might otherwise be difficult to differentiate. For this compound, characteristic fragmentation patterns would likely involve cleavage at the sulfonamide bond, loss of the carboxyl group (decarboxylation), and fragmentation of the indole side chain.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragmentation Pathway | Resulting Fragment | Description |

| Sulfonamide Cleavage | [Tryptophan-NH₂]⁺ | Loss of the mesitylenesulfonyl group. |

| Sulfonamide Cleavage | [Mesitylenesulfonyl]⁺ | Loss of the tryptophan moiety. |

| Decarboxylation | [M - COOH]⁺ | Loss of the carboxylic acid group as CO₂. |

| Side Chain Cleavage | Various | Fragmentation of the indole ring structure. |

X-ray Crystallography and Solid-State Structural Investigations

While NMR provides information on solution-state dynamics, X-ray crystallography offers a precise, static picture of the molecule's structure in the solid state. nih.gov This technique is the gold standard for determining atomic coordinates, bond lengths, and bond angles, which are crucial for understanding intermolecular interactions.

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular forces. nih.gov For this compound, these interactions are expected to be diverse and would include:

Hydrogen Bonds: Strong hydrogen bonds are likely to form between the carboxylic acid proton (donor) and an acceptor such as a carboxylic oxygen or a sulfonamide oxygen on an adjacent molecule. The sulfonamide N-H group can also act as a hydrogen bond donor.

π-π Stacking: The planar aromatic systems of the indole and mesitylene rings can stack on top of each other, an interaction that helps to stabilize the crystal lattice.

The interplay of these forces dictates the final crystal structure and can have a significant impact on the material's physical properties.

Conformational polymorphism is the phenomenon where a single compound crystallizes into multiple distinct crystal forms, with the molecules adopting different conformations in each form. nih.govrsc.org Flexible molecules like this compound, which possess several rotatable single bonds, are prone to exhibiting polymorphism.

Different polymorphs can arise from variations in the tryptophan side-chain dihedral angles (χ1, χ2) or the orientation of the bulky mesitylenesulfonyl group. nih.gov Each polymorphic form represents a different minimum on the crystal's potential energy surface and will have a unique set of intermolecular interactions stabilizing its structure. mdpi.com The study of polymorphism is critical as different crystal forms can exhibit different solubility, stability, and melting points. Techniques such as X-ray powder diffraction (XRPD) and solid-state NMR (ssNMR) are often employed to identify and characterize different polymorphic forms. nih.gov

In-Depth Analysis of this compound's Conformational Behavior in Solution Remains an Area for Future Investigation

A thorough review of available scientific literature reveals a notable absence of specific research focused on the solution-state conformational dynamics of the chemical compound this compound. While the principles of conformational analysis in solution are well-established, and studies on related tryptophan derivatives exist, specific experimental data and detailed research findings for this compound are not presently available in published scientific resources.

Conformational analysis is a critical field in chemistry that examines the different spatial arrangements of atoms in a molecule, known as conformers, which can be interconverted by rotation about single bonds. For complex molecules like this compound, which possesses multiple rotatable bonds within its tryptophan and mesitylenesulfonyl moieties, a comprehensive understanding of its conformational preferences in a solution is key to predicting its chemical reactivity, biological activity, and physical properties.

The study of such dynamics typically employs advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary tool. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and the measurement of coupling constants can provide detailed insights into the through-space proximity of atoms and the dihedral angles between bonds, respectively. This data, often complemented by computational molecular modeling, allows for the elucidation of the predominant conformers a molecule adopts in solution and the energetic barriers to their interconversion.

Although specific studies on this compound are not found, research on analogous molecules, such as N-acetyl-L-tryptophan-N-methylamide, demonstrates the complexity of conformational landscapes in tryptophan derivatives. These studies often reveal a variety of stable conformers influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance, as well as by the nature of the solvent.

The absence of specific data for this compound means that a detailed discussion of its solution-state conformational dynamics, including data tables of specific dihedral angles or the relative populations of different conformers, cannot be provided at this time. The scientific community has not yet published research that would supply the necessary experimental findings to construct such an analysis. Therefore, the conformational behavior of this compound in solution remains a subject for future scientific inquiry.

Molecular Interactions and Biochemical Mechanisms

Non-Covalent Interactions with Biomolecules

Non-covalent interactions are crucial for the transient and specific binding of molecules within a biological system. nih.gov They are fundamental to the structure of large biomolecules like proteins and nucleic acids and are central to drug design and molecular recognition. nih.gov

Protein-Ligand Interaction Mechanisms (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)

Hydrogen Bonding: The tryptophan component contains a nitrogen atom in the indole (B1671886) ring and an amide group, both of which can act as hydrogen bond donors or acceptors. The sulfonyl group's oxygen atoms are potent hydrogen bond acceptors. These features would allow N-Mesitylenesulfonyltryptophan to form hydrogen bonds with polar amino acid residues in a protein's binding pocket.

Hydrophobic Interactions: The mesitylene (B46885) group (a trimethylbenzene ring) and the indole ring of tryptophan are significantly nonpolar and would be expected to engage in hydrophobic interactions. These interactions would likely involve burying these nonpolar surfaces away from water and into hydrophobic pockets of a protein, lined with amino acid residues such as valine, leucine, and isoleucine.

π-Stacking: The aromatic indole ring of tryptophan and the mesitylene ring are capable of participating in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein. This type of interaction is a significant contributor to the stability of protein-ligand complexes.

Table 4.1.1: Potential Protein-Ligand Interactions for this compound

| Interaction Type | Participating Moiety of this compound | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bonding | Indole N-H, Amide N-H, Sulfonyl O | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrophobic Interactions | Mesitylene Ring, Indole Ring | Ala, Val, Leu, Ile, Phe, Met |

| π-Stacking | Indole Ring, Mesitylene Ring | Phe, Tyr, Trp, His |

Nucleic Acid Binding Mechanisms

The tryptophan component of the molecule suggests a potential for interaction with nucleic acids. Peptides containing tryptophan have been shown to interact with DNA, particularly with single-stranded regions. nih.gov This binding often involves the electrostatic interaction of charged groups and the stacking of the tryptophan's indole ring with the nucleic acid bases. nih.gov Therefore, it is plausible that this compound could intercalate between base pairs or bind to the grooves of DNA or RNA, stabilized by π-stacking and other non-covalent forces.

Enzyme Modulation Mechanisms (e.g., allosteric regulation, competitive inhibition kinetics)

Sulfonamide derivatives are known to act as inhibitors for various enzymes, most notably carbonic anhydrases. The mechanism often involves the sulfonamide group coordinating with a metal ion (like zinc) in the enzyme's active site.

Competitive Inhibition: If this compound were to act as a competitive inhibitor, it would bind to the active site of an enzyme, preventing the natural substrate from binding. nih.gov This would increase the apparent Michaelis constant (Km) of the enzyme for its substrate, without affecting the maximum reaction velocity (Vmax).

Allosteric Regulation: Alternatively, the compound could bind to an allosteric site, a location on the enzyme distinct from the active site. This binding would induce a conformational change in the enzyme, altering its activity either positively (activation) or negatively (inhibition).

Without experimental data, the specific enzymes targeted by this compound and its mode of inhibition remain speculative.

Receptor Binding and Activation/Inhibition Paradigms

The tryptophan moiety is a precursor to the neurotransmitter serotonin, suggesting a potential, though unproven, affinity for serotonin receptors or other receptors that recognize indole-containing ligands. Binding to a receptor could result in:

Agonism: The compound binds to and activates the receptor, mimicking the effect of the natural ligand.

Antagonism: The compound binds to the receptor but does not activate it, thereby blocking the binding and action of the endogenous agonist.

Determining whether this compound acts as a receptor agonist or antagonist would require specific binding assays and functional studies, which are not currently available.

Cellular Signaling Pathway Interrogation (Mechanistic Level)

Should this compound engage with a specific enzyme or receptor, it would consequently modulate the associated cellular signaling pathway. nih.gov For instance, if it were to inhibit a key kinase, it would disrupt a phosphorylation cascade. If it were to act on a G-protein coupled receptor (GPCR), it could influence downstream pathways involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3). The ultimate cellular response would depend on the specific node in the signaling network that is targeted.

Bioorthogonal Chemistry Applications in Interaction Studies

Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes. These reactions have become indispensable tools for chemical biologists to study biomolecules, such as proteins, in their natural environment. The core principle involves the introduction of a chemical "handle" into a biomolecule of interest, which can then be selectively reacted with a probe carrying a complementary functional group. This allows for the visualization, tracking, and characterization of molecular interactions in real-time.

Tryptophan, with its unique indole side chain, presents a target for chemical modification to incorporate such bioorthogonal handles. By replacing the natural tryptophan with a modified analog bearing a bioorthogonal functional group, researchers can tag and study proteins in living cells. These unnatural amino acids, once incorporated into proteins, facilitate a variety of applications, from imaging protein synthesis to identifying protein-protein interactions.

The synthesis of these tryptophan analogs often requires the use of protecting groups to prevent unwanted side reactions at the indole nitrogen. The mesitylenesulfonyl (Mts) group is a robust protecting group for the indole nitrogen of tryptophan, and its use is pertinent to the synthesis of tryptophan derivatives intended for bioorthogonal applications. This compound, therefore, can serve as a key intermediate in the preparation of tryptophan analogs equipped with bioorthogonal functionalities.

Detailed Research Findings

Research into bioorthogonal chemistry has yielded a variety of reactions that are both highly specific and biocompatible. The most prominent among these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes.

The general workflow for using a bioorthogonal tryptophan analog in interaction studies involves several steps:

Synthesis of the Unnatural Amino Acid: A tryptophan analog containing a bioorthogonal group (e.g., an azide or an alkyne) is synthesized. This is where a protected tryptophan derivative like this compound would be used. The mesitylenesulfonyl group protects the indole nitrogen from undesired reactions while the bioorthogonal handle is introduced elsewhere on the molecule.

Incorporation into a Protein: The unnatural amino acid is incorporated into a target protein. This is typically achieved by engineering the translational machinery of a cell to recognize a specific codon (e.g., the amber stop codon, UAG) and insert the unnatural amino acid at that site.

Labeling with a Probe: A probe molecule containing the complementary bioorthogonal group and a reporter tag (e.g., a fluorophore or a biotin tag) is introduced. The bioorthogonal reaction occurs, covalently linking the probe to the protein of interest.

Analysis of Interactions: The labeled protein can then be used to study its interactions with other molecules. For example, fluorescence microscopy can be used to visualize the protein's localization within a cell, or affinity purification followed by mass spectrometry can be used to identify its binding partners.

The choice of bioorthogonal reaction is dictated by the specific application, with considerations for reaction kinetics, biocompatibility of the catalyst (if any), and the stability of the resulting linkage.

| Reaction | Reactants | Key Features | Typical Application |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | High reaction rate, high specificity. Requires a copper catalyst which can be toxic to cells. | In vitro labeling, proteomics |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne + Azide | No catalyst required, highly biocompatible. Slower reaction rate than CuAAC. | Live-cell imaging, in vivo studies |

| Inverse-Electron-Demand Diels-Alder | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction rates, no catalyst required. | Real-time imaging of fast biological processes |

| Staudinger Ligation | Azide + Phosphine | One of the first bioorthogonal reactions developed. Relatively slow kinetics. | Labeling of cell surface glycans |

The role of protecting groups is paramount in the synthesis of these unnatural amino acids. The mesitylenesulfonyl group, in particular, offers good stability under a range of conditions used for peptide synthesis and modification, while being removable under specific, strong acid conditions, such as with hydrogen fluoride (HF). umn.edu This orthogonality makes it a valuable tool in a multi-step synthesis of a complex molecule like a bioorthogonal tryptophan analog.

| Protecting Group | Functional Group Protected | Key Features | Deprotection Conditions |

|---|---|---|---|

| Mesitylenesulfonyl (Mts) | Indole Nitrogen (Tryptophan) | Stable to many synthetic conditions, prevents side reactions at the indole. | Strong acid (e.g., HF) umn.edu |

| tert-Butoxycarbonyl (Boc) | α-Amino Group | Widely used in peptide synthesis, provides good protection. | Acid (e.g., Trifluoroacetic acid) |

| Fluorenylmethyloxycarbonyl (Fmoc) | α-Amino Group | Base-labile, orthogonal to acid-labile protecting groups. | Base (e.g., Piperidine) |

While direct applications of this compound in bioorthogonal chemistry are not extensively documented in the literature, its utility as a synthetic intermediate is clear. By providing robust protection for the indole side chain, it enables the chemical manipulations necessary to install bioorthogonal handles, thereby facilitating the creation of powerful tools for studying molecular interactions in living systems.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Design Principles for N-Mesitylenesulfonyltryptophan Analogues

The design of analogues of this compound is guided by established principles of medicinal chemistry, aiming to probe and enhance interactions with its biological target. Key strategies involve modifying the sulfonyl group, the indole (B1671886) ring of the tryptophan, and the amino acid backbone to explore the chemical space around the lead compound. The overarching goal is to identify modifications that improve binding affinity, selectivity, and pharmacokinetic properties.

A primary design consideration is the exploration of the steric and electronic properties of the arylsulfonyl moiety. While the mesityl group provides a specific steric bulk and lipophilicity, designing analogues with alternative aryl or alkyl substituents can reveal the optimal requirements for this part of the molecule. For instance, replacing the mesityl group with smaller (e.g., phenyl) or larger (e.g., naphthyl) aromatic systems, or with electron-donating or electron-withdrawing groups, can systematically probe the binding pocket.

Another key principle involves the modification of the tryptophan side chain. The indole ring is a critical component for many biological interactions, including π-π stacking and hydrogen bonding. Analogues can be designed with substitutions at various positions of the indole ring (e.g., 4, 5, 6, or 7-positions) with halogens, alkyl, or alkoxy groups to alter its electronic properties and steric profile. Furthermore, the core amino acid structure can be altered, for example, by replacing the L-tryptophan with a D-tryptophan to investigate stereochemical preferences, or by introducing constraints to limit conformational flexibility.

The following table outlines some of the key design principles and the rationale behind them for generating this compound analogues.

| Molecular Component | Design Principle | Rationale | Example Modification |

| Sulfonyl Moiety | Varying Steric Bulk | To probe the size and shape of the binding pocket. | Phenylsulfonyl, Naphthylsulfonyl |

| Altering Electronic Properties | To modulate electrostatic interactions and hydrogen bond accepting capacity. | p-Toluenesulfonyl (electron-donating), p-Nitrophenylsulfonyl (electron-withdrawing) | |

| Tryptophan Side Chain | Indole Ring Substitution | To modify π-stacking interactions and hydrogen bonding potential. | 5-Fluoroindole, 6-Methoxyindole |

| Isomeric Variation | To investigate the importance of indole ring positioning. | N-Mesitylenesulfonyl-iso-tryptophan | |

| Amino Acid Backbone | Stereochemical Inversion | To determine the stereochemical requirements for binding. | N-Mesitylenesulfonyl-D-tryptophan |

| Conformational Restriction | To reduce flexibility and lock in a bioactive conformation. | Introduction of a cyclopropyl (B3062369) group |

These design principles provide a systematic framework for the synthesis of a focused library of this compound analogues, enabling a thorough investigation of its structure-activity relationships.

Impact of Sulfonyl Moiety Modifications on Molecular Interactions

The N-mesitylenesulfonyl group plays a pivotal role in defining the molecular interactions of this compound. Modifications to this moiety can significantly impact binding affinity and selectivity by altering steric, electronic, and hydrophobic interactions with the target protein.

The bulky mesityl group (2,4,6-trimethylphenyl) imposes significant steric constraints. This bulk can be advantageous if it fits snugly into a corresponding hydrophobic pocket on the target, leading to favorable van der Waals interactions and displacement of water molecules. However, if the pocket is smaller, the mesityl group may cause steric hindrance, reducing binding affinity. Replacing the mesityl group with other substituents allows for a systematic exploration of the steric requirements of the binding site. For instance, a comparison with the less bulky phenylsulfonyl or the more extended naphthylsulfonyl analogues can provide insights into the optimal size and shape of the substituent.

The electronic nature of the aryl group attached to the sulfonyl moiety also influences molecular interactions. The sulfonyl group itself is a strong electron-withdrawing group and a hydrogen bond acceptor. The electronic properties of the aryl ring can modulate the strength of these interactions. While the methyl groups of the mesitylene (B46885) ring are weakly electron-donating, the introduction of strong electron-donating or electron-withdrawing groups on a simpler phenyl ring can have a more pronounced effect. For example, a p-nitrophenyl group would enhance the hydrogen bond accepting capacity of the sulfonyl oxygens, which could be beneficial if the target protein has hydrogen bond donors in the vicinity.

The following table summarizes the potential impact of various sulfonyl moiety modifications on the molecular interactions of this compound analogues.

| Modification | Potential Impact on Molecular Interactions | Hypothesized Effect on Activity |

| Phenylsulfonyl | Reduced steric bulk compared to mesityl. | May increase affinity if the binding pocket is sterically constrained. |

| Naphthylsulfonyl | Increased steric bulk and potential for enhanced π-stacking interactions. | Could increase affinity if a larger hydrophobic pocket is available. |

| p-Toluenesulfonyl | Similar sterics to phenyl, with a weakly electron-donating group. | Minor electronic effect, activity may be similar to phenylsulfonyl analogue. |

| p-Nitrophenylsulfonyl | Electron-withdrawing group enhances hydrogen bond acceptor strength of sulfonyl oxygens. | May increase affinity if hydrogen bond donors are present in the binding site. |

| Cyclohexylsulfonyl | Replaces aromatic ring with an aliphatic one, removing π-stacking potential but retaining bulk. | Activity would depend on the importance of aromatic interactions versus hydrophobic interactions. |

Role of Tryptophan Side Chain Derivations on Biochemical Activity

The tryptophan side chain, with its indole ring, is a key pharmacophoric element of this compound, likely involved in crucial binding interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding. Derivatization of this side chain is a critical strategy for probing and optimizing these interactions to enhance biochemical activity.

Modifications to the indole ring can significantly alter the compound's affinity and selectivity. The introduction of substituents at various positions of the indole nucleus can fine-tune its electronic and steric properties. For example, adding an electron-withdrawing group like a fluorine atom at the 5- or 6-position can modulate the indole's hydrogen-bonding capability and its participation in cation-π interactions. Conversely, an electron-donating group like a methoxy (B1213986) group could enhance π-stacking interactions. The position of the substituent is also critical, as it can influence the orientation of the molecule within the binding site.

Beyond simple substitution, more profound changes to the indole structure can be explored. For instance, replacing the indole with other heterocyclic systems, such as benzofuran (B130515) or benzothiophene, can help to determine the necessity of the indole nitrogen for activity. The indole nitrogen itself can be a site for modification, although this is less common in the context of an N-sulfonylated amino acid where the primary amine is already derivatized.

The following table presents a selection of tryptophan side chain derivations and their potential impact on biochemical activity.

| Derivatization | Rationale | Potential Effect on Biochemical Activity |

| 5-Fluoro-tryptophan | Introduce an electron-withdrawing group to alter electronic interactions. | May enhance or decrease affinity depending on the electronic nature of the binding pocket. |

| 6-Methoxy-tryptophan | Introduce an electron-donating group to enhance π-stacking. | Could increase binding affinity if π-π interactions are dominant. |

| 1-Methyl-tryptophan | Block the indole nitrogen as a hydrogen bond donor. | A decrease in activity would suggest the indole N-H is a key hydrogen bond donor. |

| Naphthylalanine | Replace the indole with a larger aromatic system. | May increase hydrophobic interactions and affinity if the binding site can accommodate the larger ring system. |

| Alanine | Remove the indole side chain completely. | A significant loss of activity would confirm the essential role of the indole moiety. |

Systematic derivatization of the tryptophan side chain is thus a powerful approach to map the binding site of this compound and to develop analogues with improved biochemical profiles.

Stereochemical Influences on Molecular Recognition

Stereochemistry is a fundamental aspect of molecular recognition, and the specific three-dimensional arrangement of atoms in this compound is expected to be critical for its biological activity. As tryptophan is a chiral amino acid, this compound exists as two enantiomers: N-Mesitylenesulfonyl-L-tryptophan and N-Mesitylenesulfonyl-D-tryptophan. It is highly probable that these enantiomers will exhibit different affinities for a chiral biological target, such as a protein binding site.

The differential activity of enantiomers arises from the fact that the binding sites of proteins are themselves chiral, being composed of L-amino acids. Consequently, only one enantiomer of a chiral ligand will typically achieve an optimal three-point attachment to the receptor, leading to a productive interaction. The other enantiomer, being a mirror image, will not be able to establish the same set of interactions and will therefore have lower affinity. In some cases, the "inactive" enantiomer can be completely devoid of activity or may even interact with a different target.

To investigate the stereochemical influences on the molecular recognition of this compound, the synthesis and biological evaluation of both the L- and D-enantiomers are essential. A significant difference in their activity would confirm that the stereochemistry of the α-carbon is a key determinant for its biological function.

The table below illustrates the importance of stereochemistry in the context of molecular recognition.

| Enantiomer | Expected Interaction with a Chiral Target | Hypothesized Biochemical Activity |

| N-Mesitylenesulfonyl-L-tryptophan | May achieve a precise and high-affinity binding to the target due to optimal orientation of key functional groups. | Likely to be the more active enantiomer (eutomer). |

| N-Mesitylenesulfonyl-D-tryptophan | Due to its mirror-image configuration, it is unlikely to achieve the same optimal interactions as the L-enantiomer. Steric clashes may occur. | Expected to have significantly lower activity (distomer) or be inactive. |

Furthermore, the introduction of additional chiral centers, for instance by modifying the tryptophan side chain, would create diastereomers. The study of these diastereomers can provide even more detailed insights into the topology of the binding site and the preferred conformation of the ligand when bound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, QSAR can provide valuable mechanistic insights into their mode of action and guide the design of more potent derivatives.

A QSAR study typically involves several steps. First, a dataset of this compound analogues with their experimentally determined biological activities is compiled. Next, a variety of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that correlates a selection of these descriptors with the biological activity. The resulting QSAR model can be used to predict the activity of new, unsynthesized analogues and to understand which molecular properties are most important for activity.

For instance, a QSAR model for a series of N-arylsulfonyltryptophan analogues might reveal that bulky, hydrophobic substituents on the aryl ring and electron-donating groups on the indole ring are positively correlated with activity. This would suggest that the binding site has a large hydrophobic pocket that accommodates the aryl group and that π-π stacking interactions involving the indole ring are important.

The following table outlines the key components of a QSAR study on this compound analogues.

| QSAR Component | Description | Example for this compound Analogues |

| Dataset | A series of structurally related compounds with measured biological activity. | A set of N-arylsulfonyltryptophan analogues with varying aryl and indole substituents and their corresponding IC50 values against a specific target. |

| Molecular Descriptors | Numerical representations of molecular properties. | Steric (e.g., molar refractivity), electronic (e.g., Hammett constants), hydrophobic (e.g., ClogP), and topological descriptors. |

| Statistical Method | Algorithm to build the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Model Validation | Assessment of the model's robustness and predictive power. | Internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model building. |

| Interpretation | Deriving mechanistic insights from the final QSAR equation. | Identifying the key descriptors that positively or negatively influence activity, providing a rationale for the observed SAR. |

A well-validated QSAR model can be a powerful tool in the drug discovery process, enabling the prioritization of synthetic targets and providing a deeper understanding of the molecular mechanisms underlying the activity of this compound and its derivatives.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the electronic characteristics of N-Mesitylenesulfonyltryptophan. dntb.gov.uaresearchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties by solving approximations of the Schrödinger equation. researchgate.netmdpi.comscispace.com

Molecular Orbital (MO) theory is fundamental to predicting the chemical reactivity of a molecule. youtube.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. ossila.comlibretexts.orgwikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the lowest energy orbital capable of accepting an electron, highlighting regions prone to nucleophilic attack. ossila.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. wikipedia.org For this compound, the electron-rich indole (B1671886) ring of the tryptophan moiety is expected to contribute significantly to the HOMO, while the electron-withdrawing sulfonyl group and the mesitylene (B46885) ring would influence the LUMO.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; associated with the capacity to donate electrons. |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; associated with the capacity to accept electrons. |

| Energy Gap (ΔE) | 4.7 | The difference between ELUMO and EHOMO; an indicator of molecular stability and reactivity. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface. wolfram.comuni-muenchen.de The MEP map is color-coded to indicate different potential regions: red signifies areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are attractive to nucleophiles. uni-muenchen.deresearchgate.net

For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, as well as the nitrogen atom of the indole ring, identifying these as potential sites for hydrogen bonding or interaction with positive charges. nih.gov Conversely, positive potential would be expected around the hydrogen atoms attached to nitrogen and oxygen, marking them as hydrogen bond donors. nih.gov

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dntb.gov.uathescipub.com This method is crucial for predicting the binding mode of this compound to a potential protein target, offering insights into its biological function. researchgate.net

The selection of a target protein is the first critical step in a docking study. For a derivative of tryptophan, logical targets could include enzymes involved in tryptophan metabolism, signaling proteins that recognize tryptophan, or receptors where tryptophan-containing peptides are known to bind. trinity.edunih.gov Once a target protein structure is obtained, typically from a repository like the Protein Data Bank (PDB), it must be prepared for docking. nih.gov This preparation involves several steps:

Removal of all non-essential molecules from the crystal structure, such as water, ions, and co-crystallized ligands. nih.gov

Addition of hydrogen atoms, which are often not resolved in X-ray crystallography.

Assignment of correct protonation states for amino acid residues, particularly histidine, aspartate, and glutamate, at a physiological pH.

Definition of the binding site or "pocket," which can be identified from the location of a co-crystallized ligand or predicted using pocket-finding algorithms. nih.gov

Docking simulations utilize a search algorithm to explore various possible conformations of the ligand within the protein's binding site. researchgate.netnih.gov The suitability of each pose is then evaluated by a scoring function, which estimates the binding free energy of the protein-ligand complex. dntb.gov.ua

Search Algorithms: These algorithms generate a large number of possible binding poses. Common methods include Monte Carlo, genetic algorithms, and systematic searches. nih.gov

Scoring Functions: These are mathematical models used to rank the generated poses. nih.gov They can be classified into three main types: force-field-based, empirical, and knowledge-based. To improve prediction accuracy, a consensus scoring approach, which combines the results from multiple scoring functions, is often used. dntb.gov.ua

The results are typically presented as a docking score, with lower values indicating a more favorable predicted binding affinity. nih.gov Comparing scores from different algorithms and functions provides a more robust prediction of the binding mode. researchgate.net

Table 2: Illustrative Comparison of Docking Scores for this compound against a Hypothetical Target Protein

| Scoring Function | Docking Algorithm | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Glide SP | Glide | -8.5 | Hydrogen bond with Gln121, Pi-pi stacking with Phe254 |

| AutoDock Vina | Lamarckian Genetic Algorithm | -8.2 | Hydrogen bond with Gln121, Hydrophobic interactions |

| GOLD | Genetic Algorithm | -7.9 | Hydrogen bond with Asn118, van der Waals contacts |

| rDock | Genetic Algorithm + Monte Carlo | -8.4 | Hydrogen bond with Gln121, Pi-pi stacking with Phe254 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. biorxiv.orgfrontiersin.org By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can assess the stability of the docked conformation and analyze the intricate dynamics of the interactions. nih.govmdpi.com

An MD simulation begins with the best-predicted pose from docking, places it in a simulated physiological environment (typically a box of water molecules with ions), and tracks the atomic trajectories over a period, often nanoseconds to microseconds. biorxiv.orgnih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. nih.govfrontiersin.org

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues or atoms around their average position. This helps identify which parts of the protein or ligand are flexible and which are stable. nih.gov

Interaction Analysis: MD simulations allow for detailed monitoring of specific interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation, revealing their stability and duration. nih.gov

These simulations provide crucial information on the conformational stability of the this compound-protein complex, confirming whether the interactions predicted by docking are maintained in a dynamic system. semanticscholar.orgresearcher.lifenih.gov

Table 3: Summary of Data Derived from a Molecular Dynamics Simulation

| Analysis Type | Metric | Typical Result Interpretation |

| System Stability | RMSD | A plateauing curve below 3 Å indicates the complex is stable. |

| Residue Flexibility | RMSF | High peaks indicate flexible regions (e.g., loops); low values indicate stable regions (e.g., alpha-helices). |

| Interaction Stability | Hydrogen Bond Occupancy | A high percentage (>50%) indicates a stable and persistent hydrogen bond. |

| Conformational Changes | Radius of Gyration (Rg) | A constant value suggests the protein's overall shape remains compact and stable. |

Ligand-Protein Complex Trajectory Analysis

Molecular dynamics (MD) simulations are a powerful tool for analyzing the stability and conformational dynamics of a ligand-protein complex over time. While specific trajectory analysis studies for this compound are not publicly available, the methodology involves tracking the atomic coordinates of the ligand and its target protein throughout a simulation. Key metrics derived from such an analysis would include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts.

A hypothetical trajectory analysis of an this compound-protein complex would likely focus on the stability of the mesitylenesulfonyl and tryptophan moieties within the binding pocket. The bulky mesitylene group could contribute to stable hydrophobic interactions, while the tryptophan component might engage in hydrogen bonding or pi-stacking interactions. The trajectory would reveal the persistence of these interactions, providing insights into the binding affinity and residence time of the ligand.

Table 1: Key Metrics in Ligand-Protein Complex Trajectory Analysis

| Metric | Description | Significance for this compound |

| RMSD | Measures the average deviation of atomic positions in the complex from a reference structure over time. | A low and stable RMSD would indicate a stable binding mode for this compound within the protein's active site. |

| RMSF | Calculates the fluctuation of each atom or residue from its average position during the simulation. | High RMSF in specific protein residues upon binding could indicate induced-fit mechanisms. Low RMSF for the ligand would suggest a rigid binding conformation. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and protein. | Analysis would focus on the hydrogen bond donor/acceptor capabilities of the tryptophan's indole ring and carboxyl group. |

| Hydrophobic Contacts | The extent of non-polar interactions between the ligand and protein. | The mesitylene group of this compound would be expected to form significant hydrophobic contacts, contributing to binding affinity. |

Solvent Effects and Explicit Solvent Simulations

The surrounding solvent plays a critical role in molecular recognition and binding. Explicit solvent simulations, where individual solvent molecules (typically water) are included in the simulation box, provide a detailed picture of how the solvent mediates ligand-protein interactions. For this compound, explicit solvent simulations would be crucial for understanding the role of water molecules in the binding pocket.

De Novo Design Approaches Incorporating this compound Scaffolds

De novo design involves the computational creation of novel molecules with desired properties. The this compound structure can serve as a valuable scaffold in such design strategies. Its rigid sulfonamide linker combined with the versatile tryptophan and bulky mesitylene groups offers a unique three-dimensional shape that can be elaborated upon to target specific protein binding sites.

Computational algorithms can use this scaffold as a starting point, adding functional groups to optimize interactions with a target protein. For instance, the indole ring of the tryptophan could be substituted to enhance pi-stacking interactions, or the carboxyl group could be modified to form additional salt bridges. The goal is to generate a library of virtual compounds based on the this compound core, which can then be screened for potential activity.

Homology Modeling and Virtual Screening Applications

When the experimental structure of a target protein is unavailable, homology modeling can be used to generate a theoretical three-dimensional model based on the known structure of a related protein. This modeled protein structure can then be used in virtual screening campaigns to identify potential ligands.

In this context, a library of compounds containing the this compound scaffold could be computationally docked against a homology model of a target protein. The docking scores would provide an estimate of the binding affinity for each compound, allowing for the prioritization of molecules for experimental testing. This approach is particularly useful in the early stages of drug discovery for identifying hit compounds against novel or difficult-to-crystallize protein targets.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Mechanistic Studies

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and purification of compounds. In the study of N-Mesitylenesulfonyltryptophan, various chromatographic techniques are employed to ensure the quality of research materials and to investigate its biological interactions and transformations.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound synthesized for research purposes. The method separates the target compound from any unreacted starting materials, byproducts, or degradation products. A reversed-phase HPLC method is typically suitable, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks in the chromatogram. This allows for a quantitative assessment, often expressed as a percentage, which is critical for ensuring the reliability and reproducibility of subsequent biological assays.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 227 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development; parameters must be optimized for specific batches and impurity profiles.

Since the core tryptophan structure contains a chiral center, this compound exists as a pair of enantiomers (L- and D- forms). Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a synthesized batch. This is critical because enantiomers can have different biological activities and metabolic fates.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or zwitterionic CSPs are often effective for separating chiral amino acid derivatives. nih.govnih.gov The mobile phase typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol). google.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram, providing a measure of the optical purity of the sample. nih.gov

Table 2: Representative Conditions for Chiral HPLC Separation of Tryptophan Derivatives

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+), Chiralcel OD-H) nih.govgoogle.com |

| Mobile Phase | Hexane/Isopropanol (95:5 v/v) google.com or Methanol/Water with additives nih.gov |

| Flow Rate | 1.0 mL/min google.com |

| Detection | UV Absorbance at 227 nm google.com |

| Column Temperature | 25 °C |

The choice of CSP and mobile phase is critical and must be screened to achieve optimal separation for this compound.

To understand the biotransformation of this compound within a biological system, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. This powerful method combines the separation capabilities of LC with the mass analysis capabilities of MS/MS, allowing for the detection and structural elucidation of metabolites in complex biological samples like plasma or liver microsome incubates. nih.govwaters.comnih.gov

After administration to a research model, samples are collected and analyzed. The LC separates the parent compound from its potential metabolites. The mass spectrometer then detects the mass-to-charge ratio (m/z) of the parent compound and any related metabolites. By inducing fragmentation of these ions (MS/MS), characteristic fragment patterns are generated. These patterns, along with the change in mass from the parent compound, help identify the metabolic modifications, such as hydroxylation, glucuronidation, or cleavage of the sulfonyl group. nih.govresearchgate.net

Spectroscopic and Spectrometric Methods for Quantitative Analysis in Complex Biological Matrices (for research purposes)

For pharmacokinetic studies in research, it is essential to quantify the concentration of this compound and its key metabolites over time in biological matrices such as plasma, serum, or tissue homogenates. nih.govnih.gov LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity. rsc.org

The method involves developing a multiple reaction monitoring (MRM) assay. waters.comnih.gov In MRM, the mass spectrometer is programmed to detect a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a characteristic fragment). This specific transition provides a high degree of certainty that the detected signal corresponds to the analyte of interest, even in a complex biological matrix. A stable isotope-labeled internal standard is typically used to ensure high accuracy and precision. By running samples alongside a standard curve of known concentrations, the exact concentration of this compound in the research sample can be determined. nih.govrsc.org

Table 3: Hypothetical MRM Transitions for Quantitative Analysis of this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| This compound | [M+H]⁺ | Fragment A | ESI+ |

| This compound | [M+H]⁺ | Fragment B (Qualifier) | ESI+ |

| Metabolite 1 (e.g., Hydroxylated) | [M+H]⁺ | Fragment C | ESI+ |

Note: The specific m/z values are dependent on the exact mass of the compound and its fragmentation pattern, which must be determined experimentally.

Biosensor Technologies for Real-time Interaction Monitoring

In a typical SPR experiment, the target protein is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time. rsc.org By analyzing the binding and dissociation curves at various concentrations of the compound, detailed kinetic information about the interaction can be derived.

Microfluidic Platforms for High-Throughput Mechanistic Screening

Microfluidic platforms, often called "lab-on-a-chip" systems, offer a method for high-throughput screening and mechanistic studies while consuming minimal amounts of reagents. nih.govrsc.org These devices use networks of micro-channels to manipulate minute volumes of fluids.

For this compound, a microfluidic platform could be designed to perform thousands of parallel experiments. For example, it could be used to screen the compound's inhibitory activity against a panel of enzymes or its effect on cell viability across a wide range of concentrations. In a mechanistic study, a microfluidic device could establish a concentration gradient of the compound across a cell culture to study dose-dependent responses at the single-cell level. The integration of aptamer-based biosensors into microfluidic droplets has also enabled ultrahigh-throughput screening for enzymatic activity on tryptophan and its derivatives. nih.gov

Pre-clinical Metabolic and Pharmacokinetic Research (Mechanistic Focus)

Due to the absence of direct experimental data on this compound in publicly available scientific literature, this article provides a predictive overview of its likely metabolic and pharmacokinetic properties. This analysis is based on established metabolic pathways of its constituent chemical moieties: the tryptophan core, the N-aryl sulfonamide group, and the mesitylene (B46885) ring.

Pre Clinical Metabolic and Pharmacokinetic Research Mechanistic Focus

In Vitro Enzyme Kinetics and Biotransformation Studies

In vitro studies using systems such as liver microsomes, S9 fractions, and hepatocytes are fundamental in elucidating the metabolic fate of new chemical entities. For N-Mesitylenesulfonyltryptophan, these systems would be instrumental in identifying the primary metabolic pathways and the enzymes involved.

The initial biotransformation of this compound is anticipated to be heavily influenced by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases central to the metabolism of a vast number of xenobiotics. The metabolism of this compound will likely involve several oxidative reactions targeting different parts of the molecule.

The tryptophan moiety is a known substrate for various CYP isoforms. The indole (B1671886) ring of tryptophan is susceptible to hydroxylation at several positions, a common metabolic route for many indole-containing compounds. Specifically, CYP enzymes can catalyze the formation of hydroxylated metabolites, which can then undergo further conjugation. nih.govacs.orgnih.govnih.gov The specific isoforms involved in the metabolism of tryptophan derivatives include CYP2D6, CYP1A2, CYP1A1, CYP1B1, CYP2C19, CYP2A6, and CYP2E1. nih.govacs.orgnih.gov

The mesitylene (B46885) group (1,3,5-trimethylbenzene) is also a target for CYP-mediated oxidation. The methyl groups are likely to undergo benzylic hydroxylation to form corresponding alcohol metabolites. This is a common metabolic pathway for alkylated aromatic compounds. Further oxidation of the alcohol metabolites to aldehydes and carboxylic acids is also possible.

The sulfonamide group can also be a site for CYP-mediated reactions, although this is generally less common than reactions on the aromatic rings. N-dealkylation or oxidation of the nitrogen atom are potential, albeit likely minor, pathways.

A summary of predicted CYP-mediated reactions for this compound is presented in the table below.

| Molecular Moiety | Predicted CYP-Mediated Reaction | Potential Metabolite | Key CYP Isoforms (based on analogs) |

| Tryptophan (Indole Ring) | Aromatic Hydroxylation | Hydroxy-N-Mesitylenesulfonyltryptophan | CYP2D6, CYP1A2, CYP1A1, CYP1B1, CYP2C19, CYP2A6, CYP2E1 |

| Mesitylene | Benzylic Hydroxylation | Hydroxymethyl-N-Mesitylenesulfonyltryptophan | General CYP isoforms (e.g., CYP2E1 for benzene) |

| Mesitylene | Further Oxidation | Carboxy-N-Mesitylenesulfonyltryptophan | Aldehyde oxidase/dehydrogenase (downstream of CYP) |

| Sulfonamide | N-Oxidation | N-Hydroxy-N-Mesitylenesulfonyltryptophan | General CYP isoforms |

Following initial oxidative metabolism by CYP enzymes (Phase I), the resulting metabolites of this compound, as well as the parent compound if it contains suitable functional groups, are expected to undergo Phase II conjugation reactions. These reactions increase the water solubility of the compound and facilitate its excretion. The primary conjugation reactions are glucuronidation and sulfation.

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to a nucleophilic functional group. For this compound, potential sites for glucuronidation include:

The hydroxyl groups introduced during Phase I metabolism on the tryptophan or mesitylene rings.

The carboxylic acid group of the tryptophan moiety.

The sulfonamide nitrogen, to form an N-glucuronide.

Sulfation , catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group. Similar to glucuronidation, sulfation is likely to occur at the hydroxylated metabolites formed during Phase I. For many phenolic compounds, glucuronidation and sulfation are competing pathways.

The table below summarizes the predicted conjugation reactions for this compound and its potential metabolites.

| Functional Group | Conjugation Reaction | Enzyme Family | Resulting Conjugate |

| Hydroxyl (on indole or mesityl ring) | Glucuronidation | UGTs | O-glucuronide |

| Hydroxyl (on indole or mesityl ring) | Sulfation | SULTs | O-sulfate |

| Carboxylic Acid (tryptophan) | Glucuronidation | UGTs | Acyl glucuronide |

| Sulfonamide Nitrogen | Glucuronidation | UGTs | N-glucuronide |

Metabolite Identification and Pathway Elucidation in Research Models (e.g., Isolated Organs, Cell Lines)

The identification of metabolites and the elucidation of metabolic pathways are critical steps in preclinical research. For this compound, this would typically be carried out using in vitro models such as isolated perfused livers, liver slices, or cultured cell lines (e.g., primary hepatocytes, HepG2). These models maintain a higher level of metabolic competence compared to subcellular fractions.

Based on the predicted metabolism of its structural components, the major metabolic pathways for this compound are likely to be:

Oxidation of the tryptophan indole ring: This is a major pathway for tryptophan and its derivatives, leading to various hydroxylated metabolites. nih.govacs.orgnih.govnih.gov

Oxidation of the mesitylene methyl groups: Benzylic hydroxylation is a common route for alkylated benzenes.

Conjugation of hydroxylated metabolites: The resulting hydroxylated compounds are likely to undergo extensive glucuronidation and/or sulfation.

Direct conjugation of the parent compound: The carboxylic acid of the tryptophan moiety and the sulfonamide nitrogen are potential sites for direct glucuronidation.

The relative importance of these pathways would need to be determined experimentally. Species differences are expected to be significant, as is often the case for sulfonamide metabolism. nih.gov

Transporter Protein Interaction Studies (e.g., Efflux, Influx Mechanisms)

The movement of this compound and its metabolites across cell membranes is likely to be mediated by various transporter proteins. These transporters can influence the absorption, distribution, and excretion of the compound.

Given its structure, this compound and its metabolites may interact with several families of transporters:

Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): As an acidic compound (due to the carboxylic acid and potentially the sulfonamide group), it is a likely substrate for OATs and OATPs. These transporters are crucial for the uptake of drugs into hepatocytes and for their secretion into urine and bile.